(S)-methyl 5-oxotetrahydrofuran-2-carboxylate is a chiral compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol. It features a tetrahydrofuran ring with a ketone and carboxylate functional group, contributing to its unique chemical properties. The compound is known for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its stereochemistry, denoted by the (S) configuration, indicates that it has specific spatial arrangements that can significantly influence its reactivity and biological activity.
Due to the limited research available on SMTHF, some sections may not contain extensive details.
These reactions are crucial in synthesizing more complex organic molecules from (S)-methyl 5-oxotetrahydrofuran-2-carboxylate.
Research indicates that (S)-methyl 5-oxotetrahydrofuran-2-carboxylate exhibits significant biological activity. It has been shown to enhance the growth of Escherichia coli by approximately 44%, suggesting potential applications in microbiological studies and possibly in stem cell research . The compound's unique structure may contribute to its interaction with biological systems, making it a candidate for further pharmacological exploration.
The synthesis of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate can be achieved through several methods:
(S)-methyl 5-oxotetrahydrofuran-2-carboxylate serves multiple purposes in various fields:
Studies on (S)-methyl 5-oxotetrahydrofuran-2-carboxylate have explored its interactions at the molecular level. For instance, investigations into its binding affinity with various enzymes have revealed insights into how structural features influence biological activity. Such studies are essential for understanding its potential therapeutic uses and optimizing its efficacy in different applications.
Several compounds share structural similarities with (S)-methyl 5-oxotetrahydrofuran-2-carboxylate. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 5-oxotetrahydrofuran-2-carboxylate | Similar tetrahydrofuran structure | Lacks chirality, affecting biological activity |
(R)-methyl 5-oxotetrahydrofuran-2-carboxylate | Enantiomer of (S)-methyl variant | Different stereochemistry may influence reactivity |
5-Oxotetrahydrofuran-2-carboxylic acid | Non-methylated version | More polar; different solubility characteristics |
The uniqueness of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate lies primarily in its chiral nature, which significantly influences its reactivity patterns and biological interactions compared to its non-chiral or differently configured counterparts. This property makes it particularly valuable in asymmetric synthesis and drug development.